molecular formula C21H19FN4O B6094823 N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6094823
M. Wt: 362.4 g/mol
InChI Key: GKKBOAPUIYWZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of kinase activity by binding to the ATP-binding site of the enzyme. This results in the disruption of downstream signaling pathways and cell cycle arrest, leading to apoptosis of cancer cells. The compound has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy. The compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability, metabolic stability, and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against several kinases, favorable pharmacokinetic properties, and synergistic effects when used in combination with other chemotherapeutic agents. However, the limitations include the lack of clinical data and the need for further optimization of the synthesis method to improve yields and purity of the product.

Future Directions

Several future directions for the research on N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include the development of more potent analogs with improved selectivity and efficacy, the evaluation of its efficacy in animal models of cancer, and the investigation of its potential applications in other disease areas, such as neurodegenerative diseases. The compound may also be used as a tool compound to study the role of kinases in various cellular processes, leading to the identification of new drug targets for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. It exhibits potent inhibitory activity against several kinases, favorable pharmacokinetic properties, and synergistic effects when used in combination with other chemotherapeutic agents. The compound has demonstrated anti-proliferative activity against several cancer cell lines and may be used as a tool compound to study the role of kinases in various cellular processes. Further research is needed to optimize the synthesis method, develop more potent analogs, and evaluate its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-ethoxybenzaldehyde, 4-fluoroacetophenone, and 5-methylpyrazole-4-carboxamide in the presence of a base catalyst and a solvent. The reaction proceeds through a condensation reaction, followed by cyclization and reduction, resulting in the formation of the target compound. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora A kinase. These kinases play critical roles in cell cycle regulation, proliferation, and differentiation, making them attractive targets for cancer therapy.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-3-27-18-10-8-17(9-11-18)25-20-12-14(2)24-21-19(13-23-26(20)21)15-4-6-16(22)7-5-15/h4-13,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKBOAPUIYWZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.